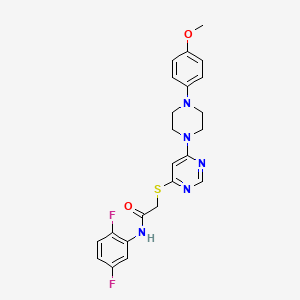
N-(2,5-difluorophenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-difluorophenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-difluorophenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C20H22F2N4OS
Molecular Weight : 396.48 g/mol
CAS Number : [Not available in provided sources]
The compound features a difluorophenyl moiety, a piperazine ring, and a pyrimidine structure, which are known to contribute to its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors, which may influence neuropharmacological pathways .
- Antimicrobial Activity : Similar derivatives have exhibited antimicrobial properties against various pathogens, indicating that this compound may also possess antibacterial and antifungal activities .
Antitumor Activity
A study conducted on related pyrimidine derivatives indicated that compounds with structural similarities to this compound showed promising antitumor effects. The National Cancer Institute's NCI-60 cell line screening revealed that certain derivatives displayed significant growth inhibition percentages (IGP) against multiple cancer types:
| Compound | Cancer Type | IGP (%) |
|---|---|---|
| Compound A | MCF7 (Breast) | 23% |
| Compound B | SNB-75 (Brain) | 21% |
| Compound C | UO-31 (Renal) | 10–17% |
These results suggest that the compound may effectively target specific cancer cell lines .
Neuropharmacological Effects
The piperazine moiety is linked to modulation of serotonin receptors, which could provide insights into the compound's potential as an antidepressant or anxiolytic agent. Research on similar piperazine derivatives has demonstrated their ability to modulate neurotransmitter systems effectively .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. The most potent derivatives led to significant reductions in cell viability at low micromolar concentrations .
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect against neurotoxicity induced by various agents, potentially making them candidates for treating neurodegenerative diseases .
- Antimicrobial Efficacy : Studies evaluating the antimicrobial activity of piperazine derivatives found that some exhibited strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess significant antibacterial properties .
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-32-18-5-3-17(4-6-18)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-20-12-16(24)2-7-19(20)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZUNKYBXLOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














